D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt

Description

D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt (CAS 23784-19-2) is a sodium salt of fructose 1,6-bisphosphate (FBP), a key intermediate in glycolysis. Its molecular formula is C₆H₁₄O₁₂P₂·4Na, indicating four sodium ions replacing hydrogen atoms in the two phosphate groups of FBP . This compound is widely used in biomedical research, nanotechnology, and as a substrate for enzymatic studies due to its role in cellular energy metabolism .

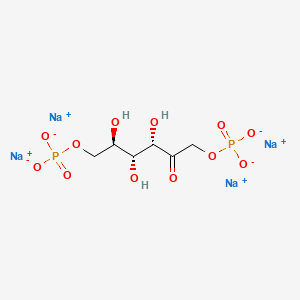

Structurally, the molecule consists of a fructose backbone with phosphate groups at the 1- and 6-positions (Figure 1 in ). The tetrasodium form enhances water solubility compared to the free acid or lower-sodium salts, making it suitable for aqueous synthesis of hydroxyapatite nanocomposites and biochemical assays .

Properties

IUPAC Name |

tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVGIYXOFMNDCF-GNWSQLALSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Na4O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

488-69-7 (Parent) | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023784192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

428.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23784-19-2, 38099-82-0 | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023784192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Synthesis by Phosphorylation

- Starting Material: D-Fructose or fructose-6-phosphate

- Phosphorylating Agents: Phosphoric acid derivatives or phosphate donors such as ATP in enzymatic synthesis

- Phosphorylation Sites: Hydroxyl groups at C1 and C6 of fructose are phosphorylated to form fructose-1,6-bisphosphate

- Reaction Conditions:

- For enzymatic methods, phosphofructokinase catalyzes the transfer of phosphate from ATP to fructose-6-phosphate under controlled pH and temperature conditions.

- Chemical phosphorylation may involve reagents like phosphorus oxychloride or phosphoric acid derivatives under controlled acidic or neutral conditions to avoid hydrolysis.

Purification of Fructose-1,6-bisphosphate

- The crude product from phosphorylation is often contaminated with unreacted sugars, inorganic phosphate, and salts.

- Preferred Method: Formation of acid strychnine salt of fructose-1,6-diphosphate, which is stable for months and facilitates purification.

- Purification Steps:

- Dissolve crude fructose-1,6-bisphosphate in water.

- Adjust pH to approximately 8.3 using 5N NaOH or KOH with vigorous stirring to precipitate impurities.

- Centrifuge to remove precipitates.

- Extract aqueous solution with chloroform multiple times to remove strychnine (monitored by Mandelein spot test).

- Freeze-dry the aqueous layer to obtain the sodium salt, which is hygroscopic.

- Recrystallize from aqueous ethanol to obtain octahydrate crystals (melting point ~125°C).

Conversion to Tetrasodium Salt

- The purified fructose-1,6-bisphosphate acid or its sodium salt can be converted to the tetrasodium salt by neutralization with sodium hydroxide in stoichiometric amounts.

- The tetrasodium salt form is preferred for stability and solubility in aqueous solutions.

- The salt may be isolated by crystallization or lyophilization.

Alternative Salt Forms and Their Preparation

- Besides the tetrasodium salt, trisodium, disodium, calcium, magnesium, and mixed ion salts are also prepared depending on the application.

- For example, the calcium salt can be purified by dissolving in ice-cold hydrochloric acid and reprecipitating with sodium hydroxide, followed by heating and washing steps.

- The magnesium salt can be precipitated by ethanol addition to cold aqueous solutions.

- The choice of salt form affects solubility, stability, and biological activity.

Data Table Summarizing Preparation and Purification Parameters

Research Findings and Notes on Preparation

- The acid strychnine salt method remains a classical and effective purification approach, providing a stable intermediate that can be converted to various salt forms.

- The tetrasodium salt form is favored for biochemical assays and pharmaceutical formulations due to its enhanced solubility and stability.

- Enzymatic phosphorylation is preferred in research settings for specificity and mild reaction conditions, while chemical phosphorylation is used for bulk synthesis.

- The compound is sensitive to strong acids, which can hydrolyze the phosphate esters, so neutral or mildly basic conditions are maintained during preparation and storage.

Chemical Reactions Analysis

Types of Reactions: D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield other sugar derivatives.

Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Products may include various oxidized sugar derivatives.

Reduction: Reduced forms of fructose derivatives.

Substitution: Substituted sugar phosphates with different functional groups.

Scientific Research Applications

Biochemical Research Applications

Substrate for Enzymatic Reactions

D-Fructose 1,6-diphosphate is utilized as a substrate in enzymatic assays to study enzyme kinetics and mechanisms. It serves as a substrate for key enzymes such as fructose-1,6-bisphosphate aldolase and fructose-1,6-bisphosphatase. These enzymes play critical roles in the glycolytic pathway and gluconeogenesis, facilitating the conversion of fructose-1,6-bisphosphate into glyceraldehyde 3-phosphate and dihydroxyacetone phosphate .

Allosteric Regulation

This compound acts as an allosteric activator for several enzymes, including pyruvate kinase and NAD+-dependent lactate dehydrogenase. Its ability to modulate enzyme activity is essential for regulating metabolic pathways in organisms .

Metabolic Studies

D-Fructose 1,6-diphosphate is a crucial intermediate in carbohydrate metabolism. It is involved in the glycolytic pathway and serves as a precursor to various metabolites. Its study aids in understanding metabolic disorders and developing metabolic engineering strategies .

Topical Applications

Dermatological Treatments

Research has shown that D-fructose 1,6-diphosphate can be formulated into topical compositions for treating skin conditions such as urticaria (hives) and atopic dermatitis. In clinical studies, patients applying creams containing this compound reported rapid resolution of lesions compared to control treatments . The compound promotes collagen production and may help prevent microscar tissue formation in aging skin.

Ophthalmic and Nasal Applications

An isotonic solution containing D-fructose 1,6-diphosphate has been used as an ophthalmic drop and nasal spray for treating allergic rhinitis and conjunctivitis. Patients experienced significant symptom relief after administration . This application highlights its potential as a therapeutic agent for allergic conditions.

Therapeutic Potential

Anti-Inflammatory Properties

The compound's ability to modulate mast cell degranulation suggests it may have anti-inflammatory effects. This property could be beneficial in treating various inflammatory conditions affecting the skin and mucosal tissues .

Wound Healing

D-Fructose 1,6-diphosphate has shown promise in promoting wound healing processes. Its application can enhance tissue regeneration and reduce inflammation at surgical sites or other wounds .

Data Table: Summary of Applications

Mechanism of Action

D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt exerts its effects primarily through its role in metabolic pathways. It acts as an allosteric activator of enzymes such as pyruvate kinase, enhancing their activity and facilitating the conversion of substrates into energy. The compound also interacts with other enzymes involved in glycolysis, influencing the overall metabolic flux and energy production within cells.

Comparison with Similar Compounds

Comparison with Other Sodium Salts of Fructose 1,6-Bisphosphate

Key Differences :

Comparison with Other Sugar Phosphates

Key Differences :

- Fructose 1,6-bisphosphate is a branch point in glycolysis, whereas glucose 6-phosphate feeds into both glycolysis and the pentose pathway .

- The dual phosphate groups in FBP make it a stronger chelator of divalent metals (e.g., Ca²⁺, Mn²⁺), influencing hydroxyapatite morphology in nanocomposites compared to monophosphate sugars .

Key Differences :

Comparison with Metal Salts of Fructose 1,6-Bisphosphate

Biological Activity

D-Fructose, 1,6-bis(dihydrogen phosphate), tetrasodium salt (commonly referred to as D-Fructose-1,6-bisphosphate trisodium salt) is a phosphorylated sugar that plays a critical role in cellular metabolism. It is a key intermediate in the glycolytic pathway, where it regulates various enzymatic activities and influences metabolic processes. This article explores the biological activity of this compound, focusing on its biochemical roles, therapeutic applications, and relevant research findings.

- Molecular Formula : C₆H₁₁Na₄O₁₂P₂

- Molecular Weight : 406.06 g/mol

- CAS Number : 81028-91-3

Biochemical Role

D-Fructose-1,6-bisphosphate is produced from fructose-6-phosphate through the action of phosphofructokinase, utilizing ATP. It serves several important functions in cellular metabolism:

- Glycolysis : It acts as a substrate for aldolase, which cleaves it into dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P), essential steps in glycolysis.

- Allosteric Regulation : The compound is an allosteric activator of pyruvate kinase (PK-M2), enhancing glycolytic flux in cancer cells and other tissues under metabolic stress .

Therapeutic Applications

D-Fructose-1,6-bisphosphate has been investigated for various therapeutic applications:

- Neuroprotection : Research indicates that it may reduce ischemia-reperfusion injury by preserving high-energy metabolites during anoxic conditions, thus restoring myocardial metabolism .

- Topical Applications : It has been used in formulations aimed at treating skin conditions such as urticaria and allergic rhinitis. Studies have shown significant symptom relief when applied topically or as nasal drops .

Case Studies and Research Findings

Several studies highlight the biological activity and potential therapeutic benefits of D-Fructose-1,6-bisphosphate:

- Ischemia-Reperfusion Injury :

- Skin Conditions :

- Ophthalmic Use :

Summary of Biological Activities

The following table summarizes the key biological activities and applications of D-Fructose-1,6-bisphosphate:

Q & A

Q. What is the metabolic role of D-fructose 1,6-bisphosphate (FBP) in glycolysis, and how can its activity be experimentally monitored?

FBP is a key intermediate in glycolysis, serving as the substrate for aldolase, which cleaves it into glyceraldehyde 3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP). To monitor its activity, researchers can use coupled enzyme assays:

- Method : Combine FBP with aldolase and measure DHAP production via NADH-linked reactions (e.g., using glycerol-3-phosphate dehydrogenase). Reaction conditions (pH 7.6, 37°C) and cofactors (e.g., 1 mM FBP) should be standardized .

- Controls : Include blanks without FBP to account for background NADH oxidation.

Q. What are the optimal storage and handling protocols for FBP to ensure stability?

FBP is hygroscopic and degrades at room temperature. Key protocols include:

Q. Which analytical methods are recommended for assessing FBP purity and structural integrity?

- TLC : Verify purity (≥98%) using silica gel plates with solvent systems optimized for phosphorylated sugars .

- NMR and MS : Confirm structural integrity via <sup>1</sup>H-NMR (e.g., cyclohexylammonium salt peaks) and mass spectrometry (MW 406.06 anhydrous) .

- Elemental Analysis : Validate sodium content (14.6–18.8% dry basis) .

Advanced Research Questions

Q. How can researchers design experiments to study FBP’s role in enzyme kinetics, particularly with fructose-1,6-bisphosphatase (FBPase)?

- Assay Design : Use a spectrophotometric coupled assay with FBPase, glucose-6-phosphate dehydrogenase, and phosphoglucose isomerase to measure FBP hydrolysis rates .

- Variables : Test pH dependence (optimal range 7.0–7.5), temperature (25–37°C), and inhibitors (e.g., AMP). Include controls with EDTA to chelate Mg<sup>2+</sup>, a cofactor for FBPase .

- Data Analysis : Calculate kinetic parameters (Km, Vmax) using Michaelis-Menten plots.

Q. How do contradictory findings about FBP’s allosteric effects on pyruvate kinase arise, and how can they be resolved?

FBP activates pyruvate kinase in glycolysis but may inhibit it under oxidative stress. Contradictions arise from:

- Experimental Conditions : Differences in Mg<sup>2+</sup> concentrations or redox states (e.g., ROS levels affecting TIGAR expression, which lowers FBP analogs like fructose-2,6-bisphosphate) .

- Resolution : Use isothermal titration calorimetry (ITC) to measure binding affinities under varying redox and cofactor conditions .

Q. What methodologies are employed to investigate FBP’s neuroprotective effects in brain injury models?

- In Vitro Models : Treat neuronal cultures with FBP (1–5 mM) during oxygen-glucose deprivation, measuring ATP recovery via luciferase assays .

- In Vivo Models : Administer FBP intravenously in ischemic rodents; quantify infarct volume reduction via MRI and ROS levels using fluorescent probes (e.g., DCFH-DA) .

Q. How can FBP synthesis be optimized for high yield and minimal byproducts?

- Synthetic Routes :

a) React dimethyl 2,6-bis(hydroxymethyl)-4-nitrophenyl phosphate with NaOMe, followed by NaOH hydrolysis .

b) Use 1,6-bis(phosphonomethylamino)hexane with fructose under alkaline conditions . - Optimization : Monitor reaction progress via HPLC (C18 column, phosphate buffer mobile phase). Yield improvements (>80%) are achievable by controlling stoichiometric ratios and reaction time .

Q. What role does FBP play in the fabrication of cellulose/hydroxyapatite (HA) nanocomposites?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.